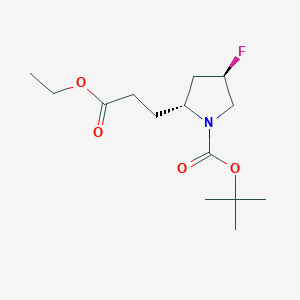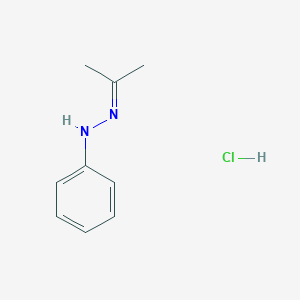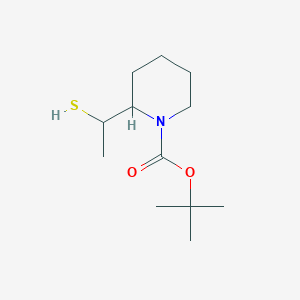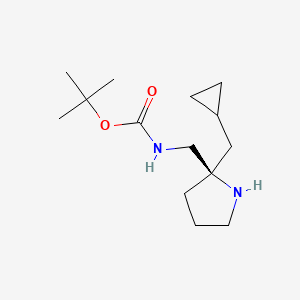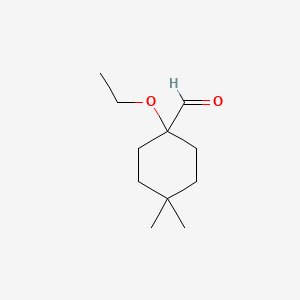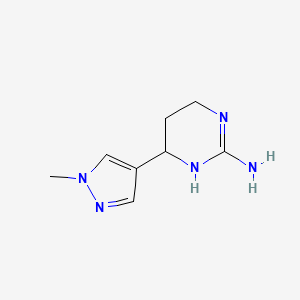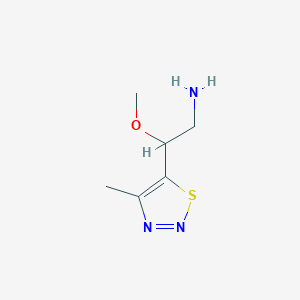
5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline: is a fluorinated aniline derivative with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropoxy group attached to the aniline ring. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aniline derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
- 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline
- 2-Fluoro-4-methylaniline
Comparison: Compared to 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline, 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline has a different substitution pattern on the aniline ring, which can lead to variations in its chemical reactivity and biological activity . Similarly, 2-Fluoro-4-methylaniline lacks the isopropoxy group, which affects its lipophilicity and overall chemical properties .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3 |
InChI Key |
DAAIEYGUPYMMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


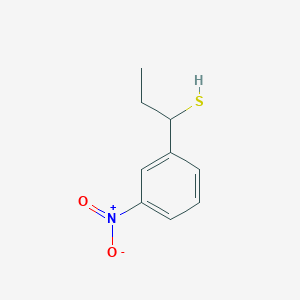
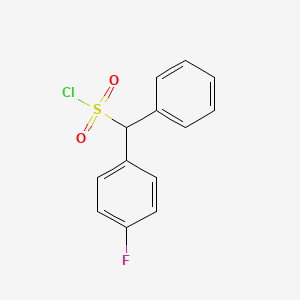
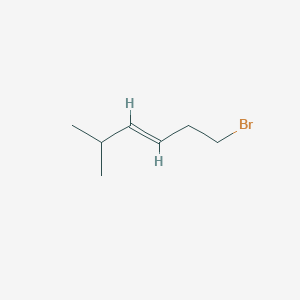
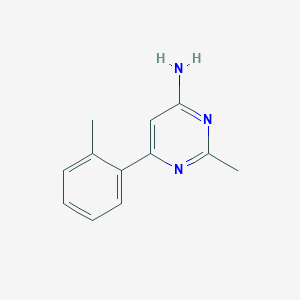
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
